

Application Note: HPLC Analysis of Leucrose and Its Isomers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose, a sucrose isomer with an α -(1 \rightarrow 5) glycosidic bond, is of increasing interest in the food and pharmaceutical industries due to its non-cariogenic properties and potential as a low-glycemic sugar substitute.[1] Accurate and reliable analytical methods are crucial for the quantification of **leucrose** and its isomers, such as isomaltulose (α -1,6-glycosidic bond) and trehalulose (α -1,1-glycosidic bond), to ensure product quality and for research purposes.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these closely related disaccharides.[3] This application note provides a detailed protocol for the analysis of **leucrose** and its common isomers using Hydrophilic Interaction Liquid Chromatography (HILIC) with Refractive Index (RI) detection.

Principle of Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective mode of separation for polar compounds like sugars.[4] In HILIC, a polar stationary phase (e.g., aminopropyl-bonded silica) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a smaller amount of a polar solvent (water). This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like **leucrose** and its isomers, partition into this aqueous layer and are retained. Elution is typically achieved by increasing the concentration of the polar solvent in the mobile phase. This technique allows for the successful separation of structurally similar sugar isomers.



Experimental ProtocolsInstrumentation and Materials

- HPLC System: A quaternary HPLC system equipped with a degasser, pump, autosampler, column oven, and refractive index (RI) detector.
- Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Reagents:
 - Acetonitrile (HPLC grade)
 - Ultrapure water (18.2 MΩ·cm)
 - Leucrose, Isomaltulose, and Trehalulose analytical standards

Standard Solution Preparation

- Stock Solutions (10 mg/mL): Accurately weigh 100 mg of each standard (**leucrose**, isomaltulose, trehalulose) and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture in separate volumetric flasks. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Mixture (1 mg/mL of each): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and bring to volume with the 50:50 acetonitrile/water mixture.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the
 working standard mixture to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL. The
 diluent for all standards should be the 50:50 acetonitrile/water mixture.

Sample Preparation

- Accurately weigh a sample containing the sugars of interest.
- Dissolve the sample in a known volume of 50:50 (v/v) acetonitrile/water to achieve a concentration within the calibration range.
- Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete extraction.



- Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

HPLC Method

Parameter	Condition	
Column	Amino-propyl bonded silica (250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Isocratic: 80% Acetonitrile / 20% Water	
Flow Rate	1.0 mL/min	
Column Temperature	35 °C	
Detector	Refractive Index (RI) Detector	
Detector Temp.	35 °C	
Injection Volume	10 μL	
Run Time	20 minutes	

Data Presentation

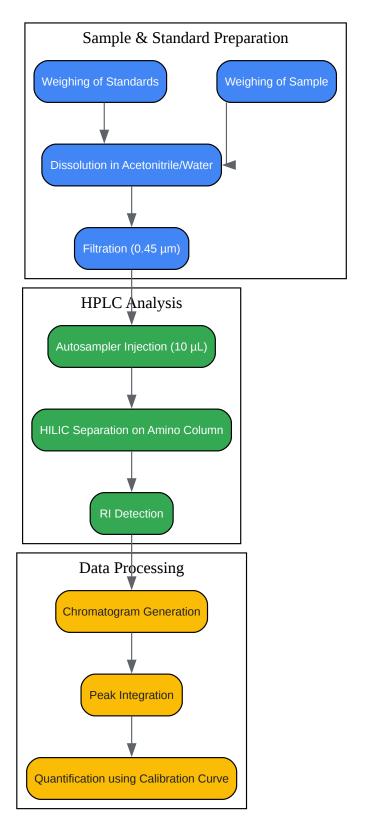
The following table summarizes the expected retention times and resolution for the separation of **leucrose** and its isomers under the specified HPLC conditions.

Analyte	Retention Time (min)	Resolution (Rs)
Trehalulose	~ 9.5	-
Isomaltulose	~ 11.2	> 1.5
Leucrose	~ 12.8	> 1.5

Note: Retention times are approximate and may vary slightly depending on the specific column, system, and laboratory conditions. Resolution (Rs) values greater than 1.5 indicate baseline separation.



Mandatory Visualization HPLC Analysis Workflow





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Caption: Workflow for the HPLC analysis of **Leucrose** and its isomers.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes:

- Repeatability: Five replicate injections of a standard solution should have a relative standard deviation (RSD) of the peak areas of ≤ 2.0%.
- Tailing Factor: The tailing factor for each analyte peak should be between 0.9 and 1.5.
- Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should be ≥ 2500 for each analyte.

Conclusion

The described HILIC-HPLC method provides a reliable and robust protocol for the separation and quantification of **leucrose** and its common isomers, trehalulose and isomaltulose. The clear separation and accurate quantification offered by this method are essential for quality control in the food and pharmaceutical industries, as well as for advancing research on the physiological effects and applications of these sucrose isomers.

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